2-amino-N-éthyl-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

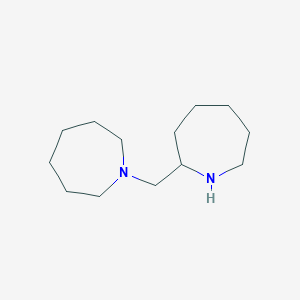

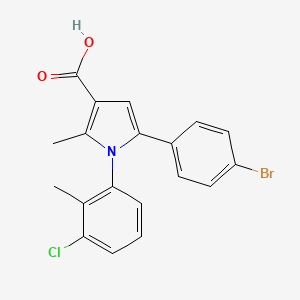

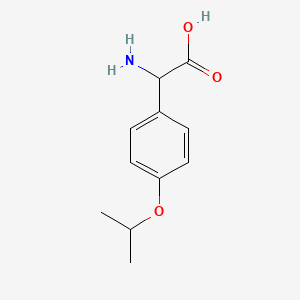

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Ce composé a été utilisé dans la synthèse de nouveaux agents qui induisent l'apoptose dans les cellules cancéreuses. Par exemple, des dérivés de ce composé ont montré des résultats prometteurs contre les lignées cellulaires du cancer du sein, telles que MCF-7 et HepG-2 . Ces dérivés peuvent déclencher la mort cellulaire, ce qui est un mécanisme vital pour le traitement du cancer.

Propriétés anti-inflammatoires

Le potentiel anti-inflammatoire des dérivés de thiénopyrimidine, qui peuvent être synthétisés à partir de ce composé, a été exploré. Ces dérivés ont montré une efficacité dans la réduction de l'inflammation, ce qui est bénéfique dans le traitement de divers troubles inflammatoires .

Agents antimicrobiens

Certains dérivés de la 2-amino-N-éthyl-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide ont été évalués pour leurs propriétés antimicrobiennes. Ces composés ont montré un potentiel en tant qu'agents antibactériens et antiparasitaires, ce qui pourrait conduire au développement de nouveaux traitements pour les maladies infectieuses .

Inhibition des kinases

Les dérivés du thiophène, y compris ceux dérivés de ce composé, ont été rapportés pour inhiber les kinases. L'inhibition des kinases est un domaine de recherche important dans le développement de médicaments, en particulier pour le traitement des cancers et d'autres maladies où l'activité des kinases est dysrégulée .

Effets antipsychotiques et anxiolytiques

Le noyau thiophène, présent dans ce composé, se retrouve dans plusieurs médicaments disponibles dans le commerce ayant des effets antipsychotiques et anxiolytiques. Cela suggère que des dérivés de ce composé pourraient être explorés pour leur utilisation potentielle dans le traitement des troubles psychiatriques .

Applications en science des matériaux

Au-delà de la chimie médicinale, le thiophène et ses dérivés ont des applications en science des matériaux. Leurs propriétés électroniques uniques les rendent adaptés à une utilisation dans les semi-conducteurs organiques et les polymères conducteurs, qui sont essentiels pour le développement de dispositifs électroniques .

Mécanisme D'action

Target of Action

The primary targets of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide’s action are currently unknown. As research progresses, we can expect to gain more insight into these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide interacts with its targets . .

Analyse Biochimique

Biochemical Properties

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular metabolism.

Cellular Effects

The effects of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of cancer cells by interfering with key signaling pathways and reducing the expression of oncogenes . Additionally, it affects cellular metabolism by inhibiting enzymes involved in glycolysis, leading to reduced energy production in cancer cells.

Molecular Mechanism

At the molecular level, 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PDK1 and LDHA, inhibiting their activity and disrupting metabolic pathways . This compound also affects gene expression by modulating transcription factors and other regulatory proteins. These interactions lead to changes in cellular processes, including reduced cell proliferation and increased apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

The temporal effects of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under various conditions, but its activity may decrease over prolonged periods . Long-term effects on cellular function include sustained inhibition of enzyme activity and reduced cell viability in cancer cell lines.

Dosage Effects in Animal Models

The effects of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as PDK1 and LDHA, affecting metabolic flux and metabolite levels . By inhibiting these enzymes, the compound disrupts glycolysis and reduces the production of ATP, leading to decreased energy availability in cancer cells. This disruption of metabolic pathways contributes to its anticancer effects.

Transport and Distribution

The transport and distribution of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide within cells and tissues are critical for its activity. It is transported across cell membranes by specific transporters and accumulates in target tissues . The compound’s distribution within the body affects its therapeutic efficacy and potential side effects. Understanding its transport and distribution mechanisms can help optimize its use in clinical settings.

Subcellular Localization

The subcellular localization of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is essential for its activity. It is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization. For example, the compound may be directed to the mitochondria, where it inhibits enzymes involved in energy production, leading to reduced cell viability.

Propriétés

IUPAC Name |

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-2-13-11(14)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNUSSRKSGGKPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(SC2=C1CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406093 |

Source

|

| Record name | 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60598-65-4 |

Source

|

| Record name | 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)